molecular formula C11H19NO2 B173646 Ethyl 9-azabicyclo[3.3.1]nonane-3-carboxylate CAS No. 141379-91-1

Ethyl 9-azabicyclo[3.3.1]nonane-3-carboxylate

Cat. No. B173646
M. Wt: 197.27 g/mol
InChI Key: DETHQVZHERPHHS-UHFFFAOYSA-N
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Description

Ethyl 9-azabicyclo[3.3.1]nonane-3-carboxylate, also known as EBIO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EBIO is a bicyclic compound that belongs to the class of azabicyclo compounds, which are known for their unique structural and functional properties.

Scientific Research Applications

Ethyl 9-azabicyclo[3.3.1]nonane-3-carboxylate has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and physiology. In neuroscience, Ethyl 9-azabicyclo[3.3.1]nonane-3-carboxylate has been shown to enhance the activity of potassium channels, which play a critical role in regulating neuronal excitability. This property of Ethyl 9-azabicyclo[3.3.1]nonane-3-carboxylate has led to its use as a research tool to study the function of potassium channels in the brain.
In pharmacology, Ethyl 9-azabicyclo[3.3.1]nonane-3-carboxylate has been shown to have vasodilatory effects, which make it a potential candidate for the treatment of hypertension and other cardiovascular diseases. Additionally, Ethyl 9-azabicyclo[3.3.1]nonane-3-carboxylate has been shown to have anti-inflammatory properties, which may make it a useful therapeutic agent for the treatment of inflammatory diseases.
In physiology, Ethyl 9-azabicyclo[3.3.1]nonane-3-carboxylate has been shown to enhance the contractility of smooth muscle cells, which may have implications for the treatment of conditions such as asthma and urinary incontinence. Ethyl 9-azabicyclo[3.3.1]nonane-3-carboxylate has also been shown to have analgesic properties, which may make it a useful therapeutic agent for the treatment of pain.

Mechanism Of Action

The mechanism of action of Ethyl 9-azabicyclo[3.3.1]nonane-3-carboxylate involves the activation of potassium channels, which leads to an increase in potassium efflux from cells. This increase in potassium efflux hyperpolarizes the cell membrane, which reduces the excitability of cells. Additionally, Ethyl 9-azabicyclo[3.3.1]nonane-3-carboxylate has been shown to activate calcium-activated potassium channels, which also contribute to its effects on cellular excitability.

Biochemical And Physiological Effects

Ethyl 9-azabicyclo[3.3.1]nonane-3-carboxylate has several biochemical and physiological effects, including the activation of potassium channels, vasodilation, anti-inflammatory effects, enhancement of smooth muscle cell contractility, and analgesic effects. These effects make Ethyl 9-azabicyclo[3.3.1]nonane-3-carboxylate a potential candidate for the treatment of a variety of diseases and conditions.

Advantages And Limitations For Lab Experiments

One advantage of using Ethyl 9-azabicyclo[3.3.1]nonane-3-carboxylate in lab experiments is its specificity for potassium channels, which allows for the selective modulation of cellular excitability. Additionally, Ethyl 9-azabicyclo[3.3.1]nonane-3-carboxylate has been shown to be relatively stable and can be easily synthesized in the lab. However, one limitation of using Ethyl 9-azabicyclo[3.3.1]nonane-3-carboxylate is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on Ethyl 9-azabicyclo[3.3.1]nonane-3-carboxylate, including the development of more potent and selective analogs, the investigation of its potential use in the treatment of cardiovascular and inflammatory diseases, and the exploration of its effects on other ion channels and cellular processes. Additionally, the use of Ethyl 9-azabicyclo[3.3.1]nonane-3-carboxylate in combination with other drugs may lead to the development of novel therapeutic strategies for the treatment of various diseases and conditions.
Conclusion
In conclusion, Ethyl 9-azabicyclo[3.3.1]nonane-3-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis of Ethyl 9-azabicyclo[3.3.1]nonane-3-carboxylate is a complex process that requires expertise in organic chemistry and access to specialized equipment. Ethyl 9-azabicyclo[3.3.1]nonane-3-carboxylate has been extensively studied for its potential applications in neuroscience, pharmacology, and physiology. The mechanism of action of Ethyl 9-azabicyclo[3.3.1]nonane-3-carboxylate involves the activation of potassium channels, which leads to an increase in potassium efflux from cells. Ethyl 9-azabicyclo[3.3.1]nonane-3-carboxylate has several biochemical and physiological effects, including the activation of potassium channels, vasodilation, anti-inflammatory effects, enhancement of smooth muscle cell contractility, and analgesic effects. There are several future directions for research on Ethyl 9-azabicyclo[3.3.1]nonane-3-carboxylate, including the development of more potent and selective analogs, the investigation of its potential use in the treatment of various diseases, and the exploration of its effects on other ion channels and cellular processes.

properties

IUPAC Name

ethyl 9-azabicyclo[3.3.1]nonane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2/c1-2-14-11(13)8-6-9-4-3-5-10(7-8)12-9/h8-10,12H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DETHQVZHERPHHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC2CCCC(C1)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 9-azabicyclo[3.3.1]nonane-3-carboxylate

Synthesis routes and methods

Procedure details

To a 125 mL round-bottomed flask equipped with a condenser and N2 inlet were added 8.14 g (28.36 mmol) ethyl-N-benzyl-9-azabicyclo[3.3.1]nonane-3-carboxylate, 60 mL ethanol, 8.93 g (141.8 mmol) ammonium formate, and 5 g 10% palladium-on-carbon. The reaction was refluxed and fresh catalyst and ammonium formate were added until the starting material disappeared (about 4 hr, a total of 8 g catalyst). The reaction was cooled, filtered through diatomaceous earth (Celite [trademark]), and evaporated. The residue was partitioned between methylene chloride and an aqueous sodium hydroxide solution, and the organic layer separated, dried over sodium sulfate, and evaporated. The resulting oil was used directly in the next step.
Quantity
8.14 g
Type
reactant
Reaction Step One
Quantity
8.93 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
catalyst
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
catalyst
Quantity
8 g
Type
catalyst
Reaction Step Three

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